(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid
CAS No.:
Cat. No.: VC17780719
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO3 |
|---|---|
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | (E)-3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H9FO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
| Standard InChI Key | YUVNOPHHSLSHKS-AATRIKPKSA-N |
| Isomeric SMILES | COC1=C(C(=CC=C1)F)/C=C/C(=O)O |
| Canonical SMILES | COC1=C(C(=CC=C1)F)C=CC(=O)O |
Introduction
(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid is an organic compound belonging to the class of acrylic acids, specifically categorized as a substituted vinyl fluoride. Its molecular structure features a double bond between the carbon atoms of the acrylic acid moiety, along with a fluorinated phenyl group that enhances its chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its unique electronic properties imparted by the fluorine and methoxy substituents.
Synthesis Methods
The synthesis of (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid can be approached through several organic reactions, particularly those involving the modification of existing acrylic acids or specific synthetic routes that introduce the fluorine and methoxy groups into the phenyl ring. The synthesis generally requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and selectivity towards the (E)-isomer.
Chemical Reactivity
The reactivity of (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid primarily involves its carboxylic acid functional group, which can undergo several typical reactions such as esterification, amidation, and decarboxylation. These reactions enable the modification of the compound to create derivatives with varied properties and potential applications.
Biological Activities
Research indicates that (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid exhibits various biological activities, influenced by its unique structural features, particularly the presence of both fluorine and methoxy groups. These biological activities are of interest in pharmaceutical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid | C10H10O4 | Contains a hydroxyl group instead of a fluorine atom. |
| 3-(2-Fluorophenyl)acrylic acid | C9H9FO2 | Lacks methoxy substitution; simpler structure. |
| (E)-3-(2-Chloro-4-hydroxyphenyl)acrylic acid | C9H8ClO3 | Contains a chloro group instead of a fluorine atom. |
| (E)-3-(2-Fluoro-4-methoxyphenyl)acrylic acid | C10H9F O3 | Similar structure but with different substituent positions. |
Applications and Future Research Directions
(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid has diverse applications in pharmaceuticals and materials science, particularly due to its unique electronic properties. Future research should focus on exploring its potential biological interactions and optimizing synthesis methods for industrial production.
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